Methyl hexanoate - d2
CAS No.: 1227104-58-6
Cat. No.: VC0148350
Molecular Formula: C7H12D2O2
Molecular Weight: 132.2
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227104-58-6 |
|---|---|
| Molecular Formula | C7H12D2O2 |
| Molecular Weight | 132.2 |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl hexanoate - d2 maintains the basic structure of methyl hexanoate but features deuterium atoms at specific positions. The parent compound, methyl hexanoate, is the methyl ester of hexanoic acid with the chemical formula CH₃(CH₂)₄C(═O)OCH₃. In the deuterated version, two hydrogen atoms are replaced with deuterium atoms to create C₇H₁₂D₂O₂.
Physical and Chemical Properties
The physical and chemical properties of methyl hexanoate - d2 are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1227104-58-6 |
| Molecular Formula | C₇H₁₂D₂O₂ |
| Molecular Weight | 132.2 g/mol |
| Standard Purity | ≥95% |
| Physical State | Liquid (at standard conditions) |
| Functional Group | Ester |
| Deuteration | 2 deuterium atoms |
Synthesis Methods
General Approaches to Deuterated Compounds
The synthesis of deuterated compounds like methyl hexanoate - d2 typically follows specialized procedures to incorporate deuterium atoms at specific positions. These methods often involve using deuterated reagents or solvents during the synthesis process. Common approaches include:
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Exchange reactions using deuterated solvents
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Reduction of precursors using deuterated reducing agents
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Custom synthetic routes designed specifically for isotopic labeling
Specific Synthesis Considerations
While the search results don't provide specific synthesis methods for methyl hexanoate - d2, we can draw parallels from related chemistry. The general synthesis of methyl esters involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. For deuterated versions, deuterated methanol or other deuterated reagents would be employed to introduce the deuterium atoms at the desired positions .
The positioning of the deuterium atoms in methyl hexanoate - d2 is crucial for its applications, particularly when it is used as an internal standard in analytical methods. The specific location of the deuterium atoms must be precisely controlled during synthesis to ensure consistent analytical results.
Analytical Applications
Mass Spectrometry Applications
Deuterated compounds like methyl hexanoate - d2 are particularly valuable in mass spectrometry applications. The mass difference between the deuterated and non-deuterated molecules allows for:
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Internal standardization in quantitative analyses
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Tracing chemical reactions and pathways
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Differentiation between similar compounds in complex mixtures
Research on similar compounds like methyl hexanoate has utilized advanced mass spectrometry techniques including molecular-beam mass spectrometry with electron and single-photon ionization to trace temperature dependencies of key intermediates . The deuterated version would provide additional analytical capabilities in such studies.
Use in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another field where deuterated compounds have significant applications. Methyl hexanoate - d2 could be used in:
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Reference standards for NMR studies
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Solvent systems for specialized NMR experiments
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Mechanistic studies where the fate of specific hydrogen atoms needs to be tracked
Chemical Reactivity Studies
Kinetic Isotope Effects
The presence of deuterium atoms in methyl hexanoate - d2 would likely affect its reaction kinetics compared to the non-deuterated version. These kinetic isotope effects are particularly significant in reactions where bonds to deuterium are formed or broken. In oxidation reactions similar to those studied for methyl hexanoate, the deuterated version would likely show:
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Different reaction rates in hydrogen abstraction steps
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Modified kinetics in radical reactions
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Altered product distributions in complex reaction networks
These differences make deuterated compounds valuable for mechanistic studies in chemical research.
Research Applications in Chemical Mechanisms
Tracing Reaction Pathways
Deuterium-labeled compounds like methyl hexanoate - d2 are instrumental in elucidating reaction mechanisms. By tracking the position of deuterium atoms throughout a chemical transformation, researchers can gain insights into:
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The sequence of bond-breaking and bond-forming steps
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The involvement of specific intermediates
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The regioselectivity and stereoselectivity of reactions
In studies of methyl hexanoate oxidation, researchers have identified complex reaction networks involving hydroperoxides formed through sequential oxygen addition and isomerization reactions . Deuterated analogs could help clarify the details of these mechanisms.
Low-Temperature Oxidation Studies
Research on methyl hexanoate has revealed complex oxidation behavior at different temperature regimes. The low-temperature chemistry (LTC) of methyl hexanoate involves sequential oxygen addition and isomerization reactions, leading to the formation of hydroperoxides as key intermediates .
A deuterated compound like methyl hexanoate - d2 would be particularly useful in:
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Identifying rate-determining steps in the oxidation mechanism
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Distinguishing between competing reaction pathways
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Providing evidence for proposed reaction intermediates
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